molecular formula C19H16N2O2S2 B6578524 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 919851-25-5

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6578524
CAS No.: 919851-25-5
M. Wt: 368.5 g/mol
InChI Key: XOTSSVROHMOJFH-UHFFFAOYSA-N
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Description

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research, particularly for acute myeloid leukemia (AML). This compound demonstrates significant efficacy against FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis in AML patients . The primary research value of this inhibitor lies in its ability to induce cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines by effectively blocking the FLT3 signaling pathway and its downstream effectors, such as STAT5 and MAPK/ERK. Preclinical studies highlight its potential for investigating resistance mechanisms and developing combination therapies . Its high selectivity profile makes it an essential pharmacological tool for dissecting the role of FLT3 in hematopoietic malignancies and for validating new therapeutic strategies targeting this kinase.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c1-24-13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)23-11-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTSSVROHMOJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is reacted with thiourea in ethanol under reflux.

  • Cyclization : The aldehyde group facilitates nucleophilic attack by the thiourea sulfur, followed by cyclization to form the thiazole ring.

  • Amine Formation : The reaction yields 2-amino-4H-chromeno[4,3-d]thiazole as a pale-yellow solid.

Optimization Notes :

  • Solvent : Ethanol or dimethylformamide (DMF) enhances reaction efficiency.

  • Temperature : Reflux conditions (78–80°C for ethanol) are critical for complete cyclization.

  • Yield : Reported yields range from 65–75% after recrystallization.

Table 1: Comparative Analysis of Chromeno-Thiazole Core Synthesis

Starting MaterialReagents/ConditionsYield (%)Purity (HPLC)
4-Chloro-2-oxo-chromene-3-carbaldehydeThiourea, ethanol, reflux6898.5
4-Bromo-2-oxo-chromene-3-carbaldehydeThiourea, DMF, 100°C7297.8

Preparation of 2-[4-(Methylsulfanyl)phenyl]acetyl Chloride

The acetamide side chain requires the synthesis of 2-[4-(methylsulfanyl)phenyl]acetic acid , followed by conversion to its acid chloride.

Stepwise Synthesis

  • Synthesis of 2-[4-(Methylsulfanyl)phenyl]acetic Acid :

    • Substitution Reaction : 4-Fluorophenylacetic acid undergoes nucleophilic aromatic substitution with sodium methanethiolate (NaSMe) in DMF at 120°C.

    • Workup : Acidification with HCl precipitates the product, which is purified via recrystallization (hexane/ethyl acetate).

  • Acid Chloride Formation :

    • Reagents : Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).

    • Conditions : Stirring at 40°C for 4 hours, followed by solvent evaporation under reduced pressure.

Key Data :

  • Yield of Acid Chloride : 85–90%.

  • Purity : >99% (by ¹H NMR).

Amide Bond Formation

The final step couples the chromeno-thiazol-2-amine with the acid chloride to form the target acetamide.

Coupling Protocol

  • Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction.

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Procedure :

    • Dissolve 2-amino-4H-chromeno[4,3-d]thiazole (1 equiv) and TEA (2.5 equiv) in DCM.

    • Add 2-[4-(methylsulfanyl)phenyl]acetyl chloride (1.2 equiv) dropwise at 0°C.

    • Warm to room temperature and stir for 12 hours.

Workup :

  • Extract with NaHCO₃ (aq) to remove unreacted acid chloride.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro or carbonyl groups present can form amines or alcohols.

  • Substitution: : Various substitution reactions can occur at the phenyl ring or thiazole core, leading to derivatives with modified properties.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction Reagents: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution Reagents: : Halogenating agents like bromine or chlorinating agents, under conditions such as reflux in organic solvents.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones, or carbonyl derivatives.

  • Reduction Products: : Amines, alcohols, or hydrocarbons.

  • Substitution Products: : Halogenated derivatives, nitro compounds, or alkylated products.

Scientific Research Applications

Chemistry

  • Material Science: : The compound can be incorporated into polymers to create materials with specific electronic or photonic properties.

  • Catalysis: : Its structural features may allow it to act as a catalyst in organic synthesis, facilitating various chemical transformations.

Biology

  • Enzyme Inhibition: : The compound can act as an inhibitor for enzymes that are involved in critical biological pathways.

  • Biochemical Probes: : Utilized in studies to understand the mechanisms of certain biochemical processes.

Medicine

  • Drug Development: : Potential use as a lead compound in the development of new pharmaceuticals, targeting diseases like cancer or infectious diseases.

  • Diagnostic Agents: : Can be used in imaging techniques to identify and monitor disease states.

Industry

  • Dye Manufacture: : Used in the production of dyes with specific fluorescence or chromatic properties.

Mechanism of Action

The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide involves:

  • Binding to Molecular Targets: : Interacts with specific proteins or enzymes, altering their activity.

  • Pathways Involved: : May affect signaling pathways, leading to changes in cellular function or metabolism. The exact pathways depend on the specific application, whether in a biochemical context or industrial process.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Chromeno-Thiazole vs. Simple Thiazole Derivatives

The target compound’s chromeno-thiazole core distinguishes it from simpler thiazole derivatives. For example:

  • N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide () has a basic thiazole ring substituted with a cyanophenyl group. Its molecular weight (379.5 g/mol) is lower than the target compound’s estimated weight (~400–430 g/mol, inferred from ), reflecting the chromeno-thiazole’s fused ring complexity. Chromeno-thiazoles may exhibit enhanced binding to enzymes like MMPs due to increased planar surface area and π-π interactions .
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, ) demonstrates a thiazole-piperazine hybrid with a methoxy group, showing MMP inhibitory activity (melting point: 289–290°C). The target compound lacks a piperazine moiety but shares the acetamide linkage, suggesting divergent biological targets .
Benzothiazole and Triazole Analogues
  • 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 21, ) incorporates a benzothiazole core with a trifluoromethyl group. Such electron-withdrawing substituents enhance metabolic stability compared to the target’s methylsulfanyl group, which may improve solubility but reduce electrophilic reactivity .
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features a triazole ring, which is smaller and less rigid than the chromeno-thiazole. Triazoles often exhibit antimicrobial activity, while chromeno-thiazoles may target inflammatory pathways .

Substituent Effects on Bioactivity and Physicochemical Properties

Sulfur-Containing Groups
  • Methylsulfanyl (-SMe) vs. Sulfonyl (-SO2-iPr): The target’s methylsulfanyl group (logP ~2–3, estimated) is less polar than the isopropylsulfonyl group in N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (). Sulfonyl groups increase hydrophilicity and may improve aqueous solubility but reduce membrane permeability .
  • Ethylthio (-SEt): In N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (), the ethylthio group balances lipophilicity and steric bulk.
Halogen and Electron-Withdrawing Groups
  • Antimicrobial Thiazoles (): Compounds with halogen (-Br, -Cl) or nitro (-NO2) substituents exhibit MICs as low as 13–27 µM against S. aureus and E. coli. The target’s methylsulfanyl group, while less electronegative, may still contribute to antimicrobial activity via hydrophobic interactions .
  • Piperazine Derivatives (): N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) acts as a P-glycoprotein inhibitor, increasing paclitaxel bioavailability by 56–106.6%. The target compound lacks a piperazine group, suggesting different pharmacokinetic profiles .
Melting Points and Solubility
  • Thiazole-piperazine hybrids () have melting points of 269–303°C, correlating with high molecular weights (410–438 g/mol) and crystalline stability. The target compound’s fused chromeno-thiazole core likely elevates its melting point (>300°C, estimated), though experimental data are needed .
  • Synthetic Routes: Many analogues (e.g., ) are synthesized via reflux or microwave-assisted amidation. The target compound may follow similar protocols, but its chromeno-thiazole core requires specialized starting materials, such as chromene-thiazole precursors .

Biological Activity

Overview

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2-[4-(methylsulfanyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This compound combines a chromene and thiazole structure, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O2S
  • Molecular Weight : 342.41 g/mol

The unique structural features of this compound contribute to its interaction with biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, thiazole-based compounds have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Micrococcus luteus1.95–3.91 μg/mL
Bacillus spp.3.91–15.62 μg/mL
Streptococcus spp.7.81–15.62 μg/mL

The presence of a thiazole ring in the structure enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • DNA Interaction : It may interact with DNA or RNA, disrupting normal cellular processes.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on thiazole derivatives highlighted their effectiveness against resistant bacterial strains, suggesting that modifications to the thiazole structure can enhance antimicrobial activity .
  • Research focusing on chromene derivatives revealed their potential as anticancer agents due to their ability to induce apoptosis in various cancer cell lines .

Q & A

Q. How do polymorphic forms impact crystallinity and formulation?

  • Methodological Answer :
  • XRPD/TGA : Screen polymorphs via X-ray powder diffraction and thermal gravimetric analysis .
  • Solvent-drop grinding : Test 10+ solvents to isolate stable forms with improved solubility .

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